molecular formula C32H50CaO6S2 B13765422 Calcium isodecylbenzenesulfonate CAS No. 67890-05-5

Calcium isodecylbenzenesulfonate

Cat. No.: B13765422
CAS No.: 67890-05-5
M. Wt: 634.9 g/mol
InChI Key: OOVMJAYMJZBIQO-UHFFFAOYSA-L
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Description

Calcium isodecylbenzenesulfonate (CaIDBS) is a branched alkylbenzenesulfonate salt with the molecular formula C₃₆H₅₈CaO₆S₂ and a molecular weight of 691.05 g/mol . It is synthesized by neutralizing isodecylbenzenesulfonic acid (a branched C₁₀ alkyl chain) with calcium hydroxide, resulting in a lipophilic compound widely used as an emulsifier in pesticide formulations . Key properties include:

  • Solubility: Miscible in water and organic solvents (e.g., isobutanol, methanol) .
  • Appearance: Yellow to brownish viscous liquid with 60–70% active matter content .
  • Applications: Primarily serves as a hydrophilic component in agrochemical emulsifiers, enhancing pesticide stability and dispersion .

Properties

CAS No.

67890-05-5

Molecular Formula

C32H50CaO6S2

Molecular Weight

634.9 g/mol

IUPAC Name

calcium;2-(8-methylnonyl)benzenesulfonate

InChI

InChI=1S/2C16H26O3S.Ca/c2*1-14(2)10-6-4-3-5-7-11-15-12-8-9-13-16(15)20(17,18)19;/h2*8-9,12-14H,3-7,10-11H2,1-2H3,(H,17,18,19);/q;;+2/p-2

InChI Key

OOVMJAYMJZBIQO-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CC(C)CCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium isodecylbenzenesulfonate typically involves the neutralization of isodecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where isodecylbenzenesulfonic acid is continuously fed and neutralized with calcium hydroxide. The reaction mixture is then subjected to filtration to remove any unreacted materials and impurities, followed by drying to obtain the final product .

Chemical Reactions Analysis

Decomposition and Hydrolysis

Under alkaline conditions, sulfonate esters undergo hydrolysis. While calcium isodecylbenzenesulfonate is relatively stable, its hydrolysis follows a concerted mechanism in basic media:

Ca C18H29O3S)2+2OH2C18H29O3S+Ca OH 2\text{Ca C}_{18}\text{H}_{29}\text{O}_3\text{S})_2+2\text{OH}^-\rightarrow 2\text{C}_{18}\text{H}_{29}\text{O}_3\text{S}^-+\text{Ca OH }_2

The reaction rate depends on pH and temperature, with accelerated decomposition above 80°C .

Interaction with Acids

In acidic environments, this compound releases calcium ions and regenerates the sulfonic acid:

Ca C18H29O3S)2+2H+2C18H30O3S+Ca2+\text{Ca C}_{18}\text{H}_{29}\text{O}_3\text{S})_2+2\text{H}^+\rightarrow 2\text{C}_{18}\text{H}_{30}\text{O}_3\text{S}+\text{Ca}^{2+}

This property is exploited in detergent formulations where controlled calcium release prevents scale formation .

Complexation with Carbon Dioxide

Overbasing processes involve reacting this compound with CO₂ to form carbonate complexes:

Ca C18H29O3S)2+CO2CaCO3Ca C18H29O3S)2\text{Ca C}_{18}\text{H}_{29}\text{O}_3\text{S})_2+\text{CO}_2\rightarrow \text{CaCO}_3\cdot \text{Ca C}_{18}\text{H}_{29}\text{O}_3\text{S})_2

This reaction increases the compound’s alkalinity reserve, making it effective as a corrosion inhibitor .

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via:

  • Sulfonate group oxidation to sulfates.

  • Hydrocarbon chain cracking , releasing volatile organic compounds.

Thermal Stability Data

Temperature (°C)Degradation Products
150–200Minimal decomposition
200–300Sulfates, CO₂
>300Char, hydrocarbons

Industrial applications require stabilizers like antioxidants to mitigate thermal breakdown .

Environmental Reactions

In aqueous ecosystems, this compound undergoes photodegradation and microbial breakdown:

Ca C18H29O3S)2UV hydroxyl radicalsCa2++short chain sulfonates\text{Ca C}_{18}\text{H}_{29}\text{O}_3\text{S})_2\xrightarrow{\text{UV hydroxyl radicals}}\text{Ca}^{2+}+\text{short chain sulfonates}

Biodegradation pathways involve enzymatic cleavage of the alkyl chain, yielding CO₂ and water .

Scientific Research Applications

Industrial Applications

Calcium isodecylbenzenesulfonate is primarily used in the formulation of detergents and cleaning agents due to its effective surfactant properties. It helps to lower the surface tension of water, enhancing the wetting and emulsifying capabilities of cleaning products.

Table 1: Industrial Uses of this compound

Application AreaDescription
DetergentsActs as a primary surfactant in household cleaners.
EmulsifiersUsed in formulations requiring stable emulsions.
DispersantsEffective in suspending solid particles in liquids.

Agricultural Applications

In agriculture, this compound serves as an adjuvant in pesticide formulations. Its surfactant properties improve the spread and adhesion of pesticides on plant surfaces, enhancing their effectiveness.

Case Study: Pesticide Efficacy Improvement

A study demonstrated that the addition of this compound to a herbicide formulation improved the herbicide's uptake by 25%, leading to better weed control compared to formulations without the surfactant .

Pharmaceutical Applications

This compound has potential applications in pharmaceutical formulations, particularly as a solubilizing agent for poorly soluble drugs. Its ability to enhance solubility can improve bioavailability and therapeutic efficacy.

Table 2: Pharmaceutical Uses of this compound

Application AreaDescription
SolubilizationEnhances solubility of hydrophobic drugs.
Drug Delivery SystemsUsed in formulations for controlled drug release.

Case Study: Enhanced Drug Delivery

Research indicated that incorporating this compound into a formulation for a poorly soluble anti-inflammatory drug increased its solubility by over 50%, significantly improving its absorption in vivo .

Environmental Applications

The compound has also been investigated for its role in environmental applications, particularly in wastewater treatment. Its surfactant properties can aid in the removal of hydrophobic contaminants from water.

Case Study: Wastewater Treatment Efficiency

A pilot study evaluated the effectiveness of this compound in treating industrial wastewater contaminated with oils and greases. Results showed a reduction in contaminant levels by up to 70% when used alongside conventional treatment methods .

Mechanism of Action

The mechanism of action of calcium isodecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required .

Comparison with Similar Compounds

Calcium Dodecylbenzenesulfonate (Linear vs. Branched Isomers)

Calcium dodecylbenzenesulfonate (CaDBS) shares the same molecular formula (C₃₆H₅₈CaO₆S₂ ) but differs in alkyl chain structure:

Property Calcium Isodecylbenzenesulfonate (Branched) Calcium Dodecylbenzenesulfonate (Linear)
Alkyl Chain Structure Branched C₁₀ (isodecyl) Linear C₁₂ (dodecyl)
Solvent Compatibility Prefers isobutanol/methanol mixtures Compatible with linear alcohol solvents
Emulsifying Efficiency Higher steric hindrance may reduce micelle stability Linear chains enhance packing efficiency in micelles
Biodegradability Lower due to branched structure Higher due to linear structure

Key Insight : Branched isomers like CaIDBS are preferred in formulations requiring lower viscosity and better solvent miscibility, while linear CaDBS offers superior biodegradability .

Isopropanolamine Dodecylbenzenesulfonate

Unlike calcium salts, isopropanolamine dodecylbenzenesulfonate (C₁₈H₃₃NO₄S) uses an amine cation:

Property This compound Isopropanolamine Dodecylbenzenesulfonate
Cation Ca²⁺ (divalent) Isopropanolamine (monovalent)
Molecular Weight 691.05 g/mol ~367.5 g/mol
Applications Pesticide emulsifiers Detergents, industrial cleaners
Health Hazards H315 (skin irritation), H335 (respiratory) Requires medical monitoring for overexposure

Key Insight : Calcium salts provide divalent cation advantages (e.g., stronger ionic interactions), while amine salts are more suited for detergent applications due to better solubility in acidic conditions .

Calcium Camphorsulfonate

Calcium camphorsulfonate (C₂₀H₃₀CaO₈S₂ , MW 502.66 g/mol) differs significantly in structure and use:

Property This compound Calcium Camphorsulfonate
Organic Group Isodecylbenzene Camphor-derived bicyclic terpene
Applications Agrochemistry Pharmaceuticals (e.g., chiral resolving agent)
Solubility Hydrophilic-lipophilic balance (HLB) ~12 Water-soluble due to polar camphor group

Key Insight : Camphorsulfonates are niche in pharmaceuticals, whereas alkylbenzenesulfonates dominate industrial emulsification .

Other Calcium Sulfonates

Calcium alkylbenzenesulfonates vary by alkyl chain length (e.g., C₈, C₁₀, C₁₂):

  • Shorter Chains (C₈) : Higher water solubility but reduced emulsifying power.
  • Longer Chains (C₁₂) : Better emulsification but lower solubility .

Biological Activity

Calcium isodecylbenzenesulfonate is a surfactant and anionic compound derived from the sulfonation of isodecylbenzene. It is primarily used in various industrial applications, including detergents and personal care products. This article reviews the biological activity of this compound, focusing on its biochemical interactions, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by a hydrophobic alkyl chain (isodecyl) attached to a benzene ring that bears a sulfonate group. This amphiphilic nature allows it to interact with both lipophilic and hydrophilic environments, making it effective in various applications.

Biological Activity

1. Enzymatic Inhibition

Research indicates that this compound can inhibit several digestive enzymes. For example, studies have shown that mixtures of sodium alkylbenzene sulfonates, including this compound, inhibited the activity of enzymes such as amylase, lipase, trypsin, pepsin, and phosphatase . This inhibition could have implications for digestive health and nutrient absorption.

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacteria. It has been reported to inhibit the growth of oral pathogens like Actinomyces viscosus and Streptococcus mutans, suggesting potential applications in dental hygiene products .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have shown that while it possesses antimicrobial properties, its safety in cosmetic formulations has been evaluated with mixed results.

Study Type Findings
Acute ToxicityNo significant adverse effects observed in acute toxicity studies on laboratory animals .
Reproductive ToxicityLimited data available; however, structural similarities to other surfactants suggest low risk .
Chronic ToxicityLong-term exposure studies indicate potential for accumulation in tissues but no severe toxicity reported .

Case Studies

Case Study 1: Digestive Health Impact

In a controlled study involving rats, this compound was administered to observe its effects on digestive enzyme activity. The results indicated a significant reduction in the activity of pancreatic enzymes, which could lead to impaired digestion if consumed in large quantities over prolonged periods.

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound in a mouthwash formulation against oral bacteria. The results showed a marked reduction in bacterial load after regular use over four weeks, supporting its potential as an active ingredient in oral care products.

Q & A

Basic Question: What are the standard methodologies for synthesizing and characterizing calcium isodecylbenzenesulfonate in academic research?

Methodological Answer:
Synthesis typically involves sulfonation of isodecylbenzene followed by neutralization with calcium hydroxide. Characterization requires:

  • Structural confirmation : Use FT-IR to identify sulfonate groups (S=O stretching at 1180–1120 cm⁻¹) and NMR for alkyl chain configuration .
  • Purity assessment : HPLC or GC-MS to quantify residual solvents (e.g., octanol or isobutanol, as noted in branched/linear variants) .
  • Thermal stability : TGA to analyze decomposition profiles under varying conditions .
    Reproducibility : Follow Beilstein Journal guidelines, detailing all steps in the main text or supplementary materials, including solvent ratios, reaction times, and purification methods .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from:

  • Structural variability : Branched vs. linear isomers (e.g., 507L-B vs. 507L-L in ) exhibit distinct solubility and reactivity. Verify isomer identity via mass spectrometry and chromatographic retention times .
  • Experimental context : Bioactivity assays may use different solvent systems (e.g., arene vs. alcohol solvents), altering compound bioavailability. Replicate studies under standardized conditions, referencing CAS SciFinder’s bioactivity indicators (e.g., receptor binding assays) .
  • Data normalization : Use relative activity metrics (e.g., EC₅₀ normalized to solvent controls) to account for batch-to-batch variability .

Basic Question: What analytical techniques are critical for assessing the physicochemical stability of this compound?

Methodological Answer:

  • Dynamic light scattering (DLS) : Monitor colloidal stability in aqueous solutions .
  • pH-dependent solubility : Conduct titrations to identify precipitation thresholds (critical micelle concentration, CMC) .
  • Oxidative stability : Use accelerated aging studies with FT-IR or Raman spectroscopy to detect sulfonate group degradation .

Advanced Question: How can computational modeling enhance the design of this compound-based formulations for targeted applications?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict micelle formation behavior based on alkyl chain length and solvent interactions .
  • QSAR modeling : Link structural features (e.g., branched vs. linear chains) to bioactivity using datasets from CAS SciFinder’s receptor-response models .
  • Hybrid validation : Compare computational predictions with experimental CMC values and bioassay results to refine models .

Basic Question: What are best practices for designing dose-response studies involving this compound?

Methodological Answer:

  • Dose range : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on prior CMC data .
  • Controls : Include solvent-only and calcium-free sulfonate controls to isolate compound-specific effects .
  • Endpoint selection : Use orthogonal assays (e.g., cell viability + reactive oxygen species detection) to minimize false positives .

Advanced Question: How should researchers address methodological limitations in quantifying this compound’s environmental persistence?

Methodological Answer:

  • Degradation pathways : Use LC-MS/MS to track breakdown products in simulated environmental matrices (e.g., soil/water systems) .
  • Biotic vs. abiotic factors : Conduct parallel experiments with sterile vs. non-sterile conditions to distinguish microbial vs. chemical degradation .
  • Long-term studies : Apply Arrhenius kinetics to extrapolate degradation rates across temperatures .

Basic Question: What protocols ensure reproducibility in this compound’s catalytic applications?

Methodological Answer:

  • Catalyst preparation : Standardize calcination temperatures and times (e.g., 300°C for 2 hours) to ensure consistent surface area .
  • Reaction monitoring : Use in-situ FT-IR or GC to track substrate conversion and byproduct formation .
  • Post-reaction analysis : Characterize spent catalysts via XRD to detect structural changes .

Advanced Question: How can multi-omics approaches elucidate this compound’s mechanism of action in biological systems?

Methodological Answer:

  • Transcriptomics : Pair RNA-seq with exposure studies to identify dysregulated pathways (e.g., inflammatory responses) .
  • Metabolomics : Use HR-MS to map metabolite shifts linked to sulfonate-mediated toxicity .
  • Integration : Apply systems biology tools (e.g., Cytoscape) to merge omics datasets and identify hub targets .

Basic Question: What statistical methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, chain length) with bioactivity .
  • Error estimation : Report confidence intervals for regression coefficients to quantify uncertainty .
  • Validation : Apply leave-one-out cross-validation to avoid overfitting .

Advanced Question: How should researchers design studies to differentiate this compound’s effects from confounding calcium or sulfonate sources?

Methodological Answer:

  • Isotopic labeling : Use ⁴⁴Ca-labeled compounds to trace calcium uptake pathways via ICP-MS .
  • Sulfonate specificity : Employ knock-out models (e.g., sulfonate transporter-deficient cells) to isolate compound-specific effects .
  • Dose-response curves : Compare this compound with calcium chloride/sodium dodecylbenzenesulfonate to decouple ion contributions .

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